molecular formula C6H7BrN2 B031645 4-Bromobenzene-1,2-diamine CAS No. 1575-37-7

4-Bromobenzene-1,2-diamine

Cat. No.: B031645
CAS No.: 1575-37-7
M. Wt: 187.04 g/mol
InChI Key: WIHHVKUARKTSBU-UHFFFAOYSA-N
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Description

4-Bromobenzene-1,2-diamine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of benzene, where two amino groups are positioned ortho to each other, and a bromine atom is attached to the para position relative to one of the amino groups. This compound is a white to brown crystalline solid and is soluble in organic solvents such as chloroform .

Mechanism of Action

Target of Action

4-Bromobenzene-1,2-diamine is a chemical compound used as an intermediate in organic synthesis and pharmaceutical industry It’s known to be a precursor for preparing fluorescent dipolar quinoxaline derivatives .

Mode of Action

It’s known to participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

It’s used in the synthesis of other organic compounds, such as dyes, fluorophores, and tablets , suggesting that it may influence various biochemical pathways depending on the final product it’s used to synthesize.

Pharmacokinetics

Given its use in pharmaceutical synthesis , it’s likely that these properties would be significantly influenced by the specific context in which the compound is used.

Result of Action

It’s known to be a precursor for preparing fluorescent dipolar quinoxaline derivatives , which can find applications as potential emissive and electron-transport materials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s soluble in chloroform , suggesting that its action might be influenced by the presence of organic solvents. Additionally, it should be stored in a dark place, sealed in dry, at room temperature , indicating that light, moisture, and temperature can affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzene-1,2-diamine can be synthesized from 1,2-diaminobenzene through a multi-step process involving acetylation, bromination, and alkaline hydrolysis . The general steps are as follows:

    Acetylation: 1,2-diaminobenzene is first acetylated to protect the amino groups.

    Bromination: The acetylated intermediate is then brominated using bromine in the presence of a suitable solvent.

    Alkaline Hydrolysis: The brominated product undergoes alkaline hydrolysis to remove the acetyl protecting groups, yielding this compound.

Industrial Production Methods: In industrial settings, this compound can be produced by reacting aniline with bromine in the presence of sodium carbonate and ammonia . The reaction mixture is then subjected to crystallization to obtain the pure product.

Chemical Reactions Analysis

4-Bromobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, forming 1,2-diaminobenzene.

    Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinoxaline derivatives.

    Reduction: 1,2-diaminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromobenzene-1,2-diamine has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-2-aminoaniline
  • 4-Bromo-o-phenylenediamine
  • 3-Bromo-1,2-diaminobenzene

Comparison: 4-Bromobenzene-1,2-diamine is unique due to the specific positioning of the bromine atom and amino groups, which imparts distinct reactivity and properties. Compared to its analogs, it offers a different set of chemical behaviors and applications, particularly in the synthesis of quinoxaline derivatives and other specialized compounds .

Properties

IUPAC Name

4-bromobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHHVKUARKTSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314531
Record name 4-bromobenzene-1,2-diamine
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575-37-7
Record name 4-Bromo-1,2-benzenediamine
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Record name 1,2-Diamino-4-bromobenzene
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Record name 1575-37-7
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Record name 4-bromobenzene-1,2-diamine
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Record name 4-bromobenzene-1,2-diamine
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Record name 1,2-Diamino-4-bromobenzene
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Synthesis routes and methods I

Procedure details

4-Bromo-2-nitroaniline (12 g, 55 mmol), 1% Pt/C (1.2 g) and THF (120 mL) were added to a 250 mL bottle. The reaction mixture was hydrogenated at a pressure of approximately 40 psig H2. The hydrogenation reaction mixture was monitored by HPLC until the Area % of 4-bromo-2-nitroaniliine was less than 1%. The reaction mixture was filtered and then concentrated to yield 10.6 g of 4-bromo-benzene-1,2-diamine (as a black oil that solidifies). 4-Bromo-benzene-1,2-diamine was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 3.28 (br, 4H), 6.54 (d, 1H), 6.77–6.81 (m, 2H).
Quantity
12 g
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reactant
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1.2 g
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catalyst
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Quantity
120 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-2-nitroaniline 600 mg (2.76 mmol) was dissolved in 25 ml absolute ethanol and 2.72 g (14 mmol) SnCl2 was added. The mixture was refluxed overnight. Ethanol was removed in vacuo and the mixture basified with 2N NaOH to pH 11. Ether extraction, drying the ether-layer over anhydrous Na2SO4 and concentration in vacuo afforded 486 mg (2.6 mmol, 94% yield) of the crude 4-bromo-o-phenylenediamine which was used for the next step without characterization.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.72 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-2-nitroaniline (1.0 eq) and SnCl2(2.2 eq) in EtOH was heated at reflux for 3 hours. After this time, the solution was poured onto ice, brought to pH 10 with 2M NaOH and extracted with Et2O. The combined organic layers were dried over MgSO4 and concentrated. The resulting brown oil was purified by silica gel chromatography (0-50% EtOAc:hexanes) to provide a light yellow solid. LC/MS m/z 187.1 (MH+), Rf 1.33 minutes.
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A mixture of o-phenylenediamine (5 g, 46.2 mmol), acetic acid (40 ml) and acetic anhydride (10.4 g, 102 mmol) was cooled in ice water, to which a solution of bromine (8.9 g, 55.4 mmol) in acetic acid (10 ml) was added and the reaction mixture was stirred for 40 minutes at 50°-55° C. and then the mixture was poured into a solution of sodium hydrogensulfite (1.5 g) in ice water (300 ml).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobenzene-1,2-diamine
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4-Bromobenzene-1,2-diamine
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4-Bromobenzene-1,2-diamine
Reactant of Route 4
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4-Bromobenzene-1,2-diamine
Reactant of Route 5
4-Bromobenzene-1,2-diamine
Reactant of Route 6
4-Bromobenzene-1,2-diamine
Customer
Q & A

Q1: What is the role of 4-Bromobenzene-1,2-diamine in the synthesis of benzimidazole derivatives, and what specific derivatives were synthesized in the study?

A1: this compound serves as a crucial starting material in the synthesis of benzimidazole derivatives. In the cited study [], researchers utilized this compound along with benzoic acid and a palladium (II) acetate catalyst to produce a series of novel 1-methyl-2,6-diphenylbenzoimidazole and 1-methyl-phenyl(o-tolyl)benzo[d]imidazole derivatives.

Q2: Why is there interest in synthesizing these particular benzimidazole derivatives?

A2: The synthesized benzimidazole derivatives in the study [] were of particular interest due to their potential antibacterial properties. The researchers aimed to evaluate the antibacterial activity of these novel compounds against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This research is important as it explores new potential avenues for combating bacterial infections.

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